molecular formula C21H18FN3O5 B6490600 6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1358747-33-7

6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B6490600
CAS No.: 1358747-33-7
M. Wt: 411.4 g/mol
InChI Key: VIEYWIKFHWVCFA-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C21H18FN3O5 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12304885 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division.

Mode of Action

The compound interacts with its target, the microtubules, and induces the G2/M phase arrest . This means it prevents the cells from dividing by stopping them at the G2/M phase of the cell cycle. It achieves this by downregulating cyclin B1 expression , a protein necessary for the transition from the G2 phase to the M phase.

Biochemical Pathways

The compound affects the cell cycle pathway . By downregulating cyclin B1, it disrupts the normal progression of the cell cycle, leading to the arrest of cells in the G2/M phase. This prevents the cells from dividing and proliferating.

Pharmacokinetics

In vivo experiments have demonstrated that the compound significantly suppresses tumor growth . This suggests that it has good bioavailability and can effectively reach the tumor site in the body.

Result of Action

The result of the compound’s action is a significant reduction in tumor growth. In vivo experiments have shown a 78% reduction in tumor growth at a dose of 3 mg/kg . This is superior to the 40% reduction achieved by oxaliplatin treatment .

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5/c1-25-10-14(18(26)13-9-12(22)5-6-15(13)25)21-23-20(24-30-21)11-7-16(27-2)19(29-4)17(8-11)28-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYWIKFHWVCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.